![molecular formula C10H13NO2 B1266957 2-Anilinobutanoic acid CAS No. 67832-70-6](/img/structure/B1266957.png)
2-Anilinobutanoic acid
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Overview
Description
2-Aminobutanoic acid, also known as ALPHA-AMINOBUTYRIC ACID, is a compound with the molecular formula C4H9NO2 . It has an average mass of 103.120 Da and a mono-isotopic mass of 103.063332 Da . It is also known by other names such as 2-Aminobutansäure in German and A-AMINO BUTYRIC ACID .
Synthesis Analysis
The synthesis of 2-Aminobutanoic acid has been explored in various studies. For instance, a two-step heterologous pathway was designed, starting with the endogenous amino acid L-threonine and leading to the production of enantiopure (S)-2-aminobutyric acid . The combination of Bacillus subtilis threonine deaminase and a mutated Escherichia coli glutamate dehydrogenase resulted in the intracellular accumulation of 2-Aminobutanoic acid .Molecular Structure Analysis
The molecular structure of 2-Aminobutanoic acid consists of 4 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 .Scientific Research Applications
Structural Modification of Natural Products
2-Anilinobutanoic acid can be utilized in the structural modification of natural products. This process enhances the solubility, activity, and reduces adverse effects of natural compounds. For instance, amino acids, including derivatives like 2-Anilinobutanoic acid, are introduced into ginsenosides to create derivatives with improved pharmacological activities .
Gold Nanoparticles Synthesis
In the field of nanotechnology, 2-Anilinobutanoic acid may play a role in the synthesis and functionalization of gold nanoparticles (AuNPs). These nanoparticles have significant applications in bioimaging, biosensing, and as carriers for drug delivery systems due to their unique physicochemical properties .
Biotechnological Production
The compound is potentially involved in the biotechnological production of β-alanine, a non-proteinogenic amino acid with various roles in metabolism. β-alanine serves as a precursor for several industrially significant chemicals used in medicine, feed, food, and environmental applications .
Pharmaceutical Therapeutics
In pharmacology, amino acids and their derivatives are explored for therapeutic uses. They are essential in protein synthesis and act as precursors for secondary metabolism molecules. 2-Anilinobutanoic acid could be investigated for its potential therapeutic applications, including treatment for chronic liver diseases and as an antitumor agent .
Industrial Applications
2-Anilinobutanoic acid may find industrial applications, such as in the production of antacids. Its properties could be harnessed to neutralize stomach acid without increasing the stomach’s pH to levels that would trigger excess acid production .
Biotechnology
In biotechnology, 2-Anilinobutanoic acid could be used in metabolic engineering to produce unnatural amino acids like l-2-aminobutyric acid, which is a key intermediate for synthesizing several important pharmaceuticals .
Environmental Science
The compound might be involved in studies related to metal nanoparticles in freshwater ecosystems. Understanding its interaction with environmental factors could be crucial for assessing the bioavailability and toxicity of such nanoparticles to invertebrates .
Food Technology
2-Anilinobutanoic acid could be explored for its role in food technology, particularly in the development of nanoemulsion-based technologies for delivering natural plant-based antimicrobials. Encapsulation technologies like nanoemulsions can enhance the potency and handling of these preservatives in food applications .
Mechanism of Action
Target of Action
2-Anilinobutanoic acid, also known as 2-aminoisobutyric acid, interacts with several targets in the human body . The primary targets include Corticoliberin and Pro-neuropeptide Y .
Mode of Action
It is known that the compound interacts with its targets, potentially leading to changes in their function
Biochemical Pathways
It is known that amino acids, including 2-anilinobutanoic acid, play a role in various metabolic pathways . For instance, they can be involved in the synthesis of proteins and other biomolecules, energy production, and other metabolic processes .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and its overall effect in the body .
Result of Action
Given its interaction with key targets like corticoliberin and pro-neuropeptide y, it is likely that the compound could influence various physiological processes .
properties
IUPAC Name |
2-anilinobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-9(10(12)13)11-8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHXNUAOYPZQJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilinobutanoic acid | |
CAS RN |
67832-70-6 |
Source
|
Record name | NSC105541 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105541 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(phenylamino)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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